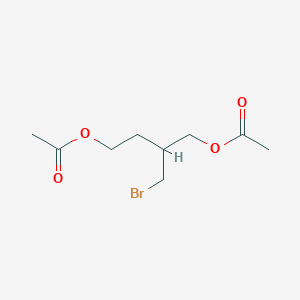

4-Acetoxy-2-bromomethylbutyl acetate

Description

4-Acetoxy-2-bromomethylbutyl acetate is a brominated alkyl acetate ester characterized by a butyl backbone substituted with an acetoxy group (-OAc) at position 4 and a bromomethyl (-CH2Br) group at position 2. Its molecular formula is deduced as C9H15BrO4, with a calculated molecular weight of 291.12 g/mol. The following comparison focuses on structurally analogous brominated acetates to infer its likely properties and applications.

Properties

CAS No. |

126617-57-0 |

|---|---|

Molecular Formula |

C9H15BrO4 |

Molecular Weight |

267.12 g/mol |

IUPAC Name |

[3-(acetyloxymethyl)-4-bromobutyl] acetate |

InChI |

InChI=1S/C9H15BrO4/c1-7(11)13-4-3-9(5-10)6-14-8(2)12/h9H,3-6H2,1-2H3 |

InChI Key |

MENZMGPKBUFQAI-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC(COC(=O)C)CBr |

Canonical SMILES |

CC(=O)OCCC(COC(=O)C)CBr |

Synonyms |

1,4-Butanediol,2-(bromomethyl)-,diacetate(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1.1 Intermediate in Organic Synthesis

4-Acetoxy-2-bromomethylbutyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, enabling the formation of more complex molecules. For instance, it can be used to synthesize derivatives of acetoxy compounds, which are valuable in medicinal chemistry.

1.2 Synthesis of Vitamin A Derivatives

One notable application includes its use in synthesizing vitamin A derivatives. The compound can undergo transformations to yield E-4-acetoxy-2-methyl-2-butenal, which is a precursor for vitamin A acetate synthesis. This process involves several steps that utilize this compound as a key starting material .

Pharmaceutical Applications

2.1 Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. Studies have shown that acetoxy derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific structure of this compound may enhance its efficacy compared to other acetoxy compounds .

2.2 Drug Development

The compound's ability to act as a building block in drug synthesis makes it relevant in pharmaceutical research. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic activities. The bromine substitution is particularly beneficial for enhancing biological activity and selectivity in drug design .

Industrial Applications

3.1 Solvent and Chemical Intermediate

In industrial settings, this compound is utilized as a solvent and chemical intermediate. Its properties allow it to dissolve various organic compounds, making it useful in formulations for paints, coatings, and adhesives. The compound's stability and reactivity also make it suitable for producing other chemical intermediates used in manufacturing processes .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Enables complex molecule formation |

| Pharmaceutical Development | Anticancer drug synthesis | Potential anticancer activity |

| Industrial Chemistry | Solvent and chemical intermediate | Versatile use in formulations |

Case Studies

Case Study 1: Synthesis of Vitamin A Acetate

In a study focusing on the synthesis of vitamin A derivatives, researchers utilized this compound as a key intermediate. The reaction pathway involved multiple steps, including nucleophilic substitutions that ultimately led to the formation of vitamin A acetate with high yields (approximately 82% after purification) .

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the anticancer properties of acetoxy derivatives derived from this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting that modifications to the acetoxy group could enhance therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Acetate Esters : All compounds contain acetate groups, conferring moderate solubility in organic solvents.

- Additional Functional Groups : Methoxy (-OCH3), formyl (-CHO), and carboxylic acid (-COOH) groups modify polarity and reactivity.

Physico-Chemical Properties

Key Trends :

- Solubility : Brominated acetates are generally more soluble in organic solvents (e.g., dichloromethane, ethyl acetate) than in water.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 4-Acetoxy-2-bromomethylbutyl acetate to minimize side reactions?

- Methodological Answer : The synthesis requires precise control of reaction conditions, including inert atmospheres (e.g., argon) to prevent oxidation of sensitive functional groups . Use of anhydrous solvents like THF or DMF and catalysts such as EDC·HCl or DMAP can enhance esterification efficiency . Monitoring via TLC (e.g., ethyl acetate/petroleum ether gradients) is critical to track reaction progress and isolate intermediates . Purification via silica gel chromatography (e.g., 20:1 ethyl acetate/petroleum ether) minimizes impurities .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify acetyl (δ ~2.1 ppm for CH3) and bromomethyl (δ ~3.4–3.6 ppm for CH2Br) groups. Compare with analogous compounds like ethyl 2-(4-nitrophenoxy)acetate (δ 4.55 ppm for ArO-CH2-CO) .

- IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm⁻¹) and C-Br bonds (~600 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Methodological Answer : Store under anhydrous conditions at –20°C in amber vials to prevent hydrolysis of the acetate group. Avoid exposure to light or moisture, which may degrade the bromomethyl moiety . Stability tests (e.g., periodic HPLC analysis) can quantify degradation rates under varying conditions .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Contradictions in peak assignments (e.g., overlapping signals) require advanced techniques:

- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons (e.g., acetoxy vs. bromomethyl groups) .

- X-ray Crystallography : Determine absolute configuration and bond lengths, as demonstrated for structurally similar brominated esters .

- Variable-Temperature NMR : Suppress dynamic effects causing signal broadening .

Q. What strategies optimize the regioselectivity of bromomethylation in similar acetoxy-bearing substrates?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) with acetyl or benzyl groups to direct bromination .

- Catalytic Systems : Use Lewis acids (e.g., FeCl3) to enhance selectivity, as shown in bromophenol ether syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at sterically accessible positions .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for ester hydrolysis or SN2 bromine displacement. Compare with experimental kinetic data .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O) to predict crystal packing and stability .

- MD Simulations : Study solvent effects on reaction pathways, such as solvolysis in ethanol/water mixtures .

Q. What experimental approaches reconcile discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry, mixing rates) to identify critical factors .

- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation in real-time .

- Purification Optimization : Compare column chromatography vs. recrystallization efficiency for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.